6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound features a unique structure that combines multiple functional groups, making it suitable for various biological interactions. The compound's design is influenced by its intended use in targeting specific proteins for degradation, which is a promising strategy in drug development.
This compound has been identified in recent research focusing on heterobifunctional linkers used in PROTACs, which are designed to facilitate the targeted degradation of proteins involved in diseases such as cancer. The classification of this compound falls under the category of fatty acid derivatives and can be specifically categorized as a linker molecule due to its role in connecting various functional entities within PROTACs .
The synthesis of 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid typically involves several key steps:
Technical details indicate that the synthesis may also involve coupling reactions where the linker is attached to specific ligands, enhancing its functionality within biological systems .
The molecular structure of 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid can be represented as follows:
The structure features a long aliphatic chain with ether linkages and a carboxylic acid functional group, which contributes to its solubility and reactivity.
The compound's structural data can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its purity and structural integrity.
The compound is involved in various chemical reactions, particularly as a linker in PROTACs:
Technical details regarding these reactions include specific conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and selectivity .
The mechanism of action for 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid primarily revolves around its role in PROTACs:
Data from studies indicate that compounds like this can achieve significant degradation rates at low concentrations, making them potent tools in therapeutic applications .
Relevant analyses often include thermal stability assessments and compatibility studies with biological systems .
6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid has significant applications in scientific research:
Research continues to explore its full potential in therapeutic applications, especially concerning diseases characterized by protein overexpression .
Heterobifunctional ligands represent a cornerstone of targeted protein degradation strategies, exemplified by Proteolysis Targeting Chimeras (PROteolysis TArgeting Chimeras). These molecules integrate three critical elements: a target protein-binding warhead, an E3 ubiquitin ligase recruiter, and a chemically engineered linker. The linker serves as a spatial architect, enabling the formation of a productive ternary complex that triggers ubiquitin-mediated degradation of the target protein. Within this paradigm, 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid (molecular formula: C₁₇H₃₃ClO₄; molecular weight: 336.9 g/mol) has emerged as a structurally sophisticated linker. Its design incorporates a chlorohexyl terminus for covalent conjugation, ether-linked pentyl spacers for flexibility, and a terminal carboxylic acid for amide coupling, rendering it instrumental in optimizing molecular recognition and degradation efficiency .
Linker chemistry dictates the pharmacokinetic and pharmacodynamic properties of Proteolysis Targeting Chimeras by modulating solubility, proteolytic stability, and spatial alignment between target proteins and E3 ligases. The chlorohexyl-pentyl-hexanoic acid architecture of 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic acid exemplifies rational linker design:
Table 1: Physicochemical Properties of 6-((5-((6-Chlorohexyl)oxy)pentyl)oxy)hexanoic Acid
Property | Value |
---|---|
Molecular Formula | C₁₇H₃₃ClO₄ |
Molecular Weight | 336.9 g/mol |
Solubility | Soluble in DMSO, ethanol; insoluble in water |
Key Functional Groups | Chloroalkyl, ether, carboxylic acid |
Synthetic Accessibility | High (modular synthesis from alcohol precursors) |
Research demonstrates that linker length directly influences degradation efficiency. For example, PROTACs incorporating C₆-O-C₅-O-C₆ chains (~18-atom span) exhibit enhanced degradation kinetics compared to shorter analogs, as they optimally span the distance between ligand-binding pockets in ternary complexes [6].
E3 ubiquitin ligase recruitment has evolved from genetic fusions to small-molecule heterobifunctionality, with ligand diversity expanding beyond canonical recruiters (VHL, cereblon). The chlorohexyl linker enhances this evolution through:
Recent studies highlight heterobifunctional molecules employing this linker to recruit underutilized E3s (e.g., KEAP1), broadening the degradable proteome [9].
The C₁₇H₃₃ClO₄ architecture uniquely balances flexibility, stability, and synthetic versatility:
Table 2: Comparative Linker Performance in PROTAC Design
Linker Type | Degradation Efficiency (DC₅₀) | Solubility | Synthetic Steps |
---|---|---|---|
Polyethylene Glycol | Moderate (≥100 nM) | High | Low |
Alkyl Chains (C8-C12) | Variable | Low | Moderate |
Chlorohexyl-Pentyl-Hexanoic Acid | High (≤50 nM) | Moderate | Moderate |
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1